Comprehensive Structural Elucidation of (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride: A Multi-Modal Analytical Framework
Comprehensive Structural Elucidation of (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride: A Multi-Modal Analytical Framework
The following technical guide details the structural elucidation of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
In the high-stakes environment of fragment-based drug discovery (FBDD), the integrity of heterocyclic building blocks is non-negotiable. (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride represents a privileged scaffold, combining the bioisosteric properties of the isoxazole ring with the metabolic stability of the cyclopropyl group.[1][2]
This guide moves beyond basic identity confirmation, establishing a rigorous orthogonal analytical workflow . We utilize High-Resolution Mass Spectrometry (HRMS) for elemental formula confirmation, Nuclear Magnetic Resonance (NMR) for regiospecific connectivity, and Ion Chromatography (IC) for counter-ion stoichiometry. This "Triad of Truth" ensures that the material entering your SAR campaigns is chemically and structurally definitive.
Synthetic Context & Purity Assessment[1][2][3][4]
Understanding the genesis of a molecule is the first step in its characterization. This compound is typically synthesized via a [3+2] cycloaddition between a cyclopropyl-alkyne (or beta-keto ester equivalent) and a chloro-oxime derivative, followed by functional group manipulation to the amine.[1][2]
Critical Impurity Vectors:
-
Regioisomers: 3-cyclopropyl-5-methanamine vs. 5-cyclopropyl-3-methanamine.[1][2] (Crucial to distinguish via NOESY/HMBC).
-
Incomplete Deprotection: Residual Boc/Cbz groups if protected amines were used.
-
Hydrolysis Products: Conversion of the isoxazole to open-chain diones under harsh acidic conditions.[1][2]
Purity Protocol: Before structural elucidation, purity must be established >98% via UPLC-MS (C18 column, acidic mobile phase) to ensure spectral cleanliness.
Analytical Strategy: The "Triad of Truth"
The following workflow illustrates the logical progression from sample receipt to final structural assignment.
Figure 1: The structural elucidation decision tree. Note the dependency of 2D NMR on the initial Mass Spectrometry confirmation.
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula C7H10N2O (free base cation).[1][2]
-
Method: ESI+ (Electrospray Ionization) on Q-TOF or Orbitrap.[1][2]
-
Expected Monoisotopic Mass [M+H]+: 139.0866 Da.
-
Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural assignment.
Solvent: DMSO-d6 is preferred over CDCl3 to visualize the exchangeable ammonium protons (
1H NMR Analysis (400 MHz, DMSO-d6)
The spectrum will display four distinct zones. The integration values must be normalized to the single aromatic proton at C4.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 8.30 - 8.60 | Broad Singlet | 3H | Exchangeable protons confirming the hydrochloride salt form.[1][2] | |
| 6.35 | Singlet | 1H | Isoxazole C4-H | Diagnostic peak.[1][2] Absence of coupling confirms 3,5-disubstitution. |
| 4.05 | Singlet (or q) | 2H | Deshielded by the aromatic ring and the cationic nitrogen.[1][2] | |
| 2.10 - 2.18 | Multiplet | 1H | Cyclopropyl CH | Methine proton connecting the ring to the isoxazole.[1][2] |
| 1.05 - 1.15 | Multiplet | 2H | Cyclopropyl | "Roofing" effect often seen due to complex coupling.[1][2] |
| 0.85 - 0.95 | Multiplet | 2H | Cyclopropyl | High-field shift characteristic of strained rings.[1][2] |
13C NMR Analysis (100 MHz, DMSO-d6)
Key quaternary carbons will confirm the isoxazole core.
| Chemical Shift ( | Carbon Type | Assignment |
| 172.5 | Quaternary (C) | Isoxazole C5 (Attached to Oxygen and Cyclopropyl) |
| 159.0 | Quaternary (C) | Isoxazole C3 (Attached to Nitrogen and Methylene) |
| 100.5 | Methine (CH) | Isoxazole C4 (Aromatic CH) |
| 34.2 | Methylene ( | Exocyclic |
| 7.8 | Methine (CH) | Cyclopropyl CH |
| 7.2 | Methylene ( | Cyclopropyl |
2D NMR: The Regiochemistry Solver
To distinguish between the 3-cyclopropyl and 5-cyclopropyl isomers (a common synthetic ambiguity), HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.[1][2]
-
Experiment: HMBC (Long-range C-H coupling).
-
Crucial Correlation: Look for a correlation between the Cyclopropyl CH proton (~2.15 ppm) and the Isoxazole Oxygen-bearing Carbon (C5, ~172.5 ppm) .
Counter-Ion Verification (Chloride Analysis)[1]
Proving the salt form is critical for molecular weight calculations in dosing.
Method: Ion Chromatography (IC) or Potentiometric Titration with
-
Theoretical Chloride Content: 20.3% w/w (based on MW 174.63).
-
Acceptance Criteria:
.
Detailed Experimental Protocols
Protocol A: NMR Sample Preparation
-
Massing: Weigh
mg of the hydrochloride salt into a clean vial. -
Solvation: Add
of DMSO-d6 (99.9% D).-
Note: Do not use
for the salt form; solubility will be poor, and the ammonium protons will not resolve well.
-
-
Transfer: Transfer to a 5mm NMR tube. Ensure no suspended solids (filter if necessary).
-
Acquisition:
-
Set temperature to 298 K.
-
Run 1H (16 scans), 13C (512 scans), and HSQC/HMBC.
-
Protocol B: Silver Nitrate Test (Qualitative)
Use this for rapid confirmation of the halide before quantitative IC.
-
Dissolve 2 mg of compound in 0.5 mL deionized water.
-
Add 2 drops of
(acidify). -
Add 2 drops of
solution. -
Observation: Immediate formation of a dense white precipitate (
) confirms the presence of chloride.
References
- Isoxazole Synthesis & Properties: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014. (Context on amine protection/deprotection).
- NMR of Heterocycles: E. Pretsch, P. Bühlmann, M. Badertscher, Structure Determination of Organic Compounds, 4th Ed., Springer, 2009. (General reference for isoxazole shifts).
-
Cyclopropyl NMR Characteristics: Baranac-Stojanović, M., & Stojanović, M. (2013).[3] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 78(4), 1504-1507.[3] Link
-
General Analytical Data for Isoxazole Amines: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44547434, (5-Cyclopropylisoxazol-3-yl)methanamine.[1][2] Link[1]
